![molecular formula C10H15N3OS2 B2374784 N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 391875-54-0](/img/structure/B2374784.png)
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
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Description
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H15N3OS2. It has a molecular weight of 257.4 g/mol . This compound is versatile and has immense potential for scientific exploration.
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring attached to a carboxamide group, and a 1,3,4-thiadiazole ring substituted with a sec-butylthio group . The InChI string of the compound isInChI=1S/C10H15N3OS2/c1-3-6(2)15-10-13-12-9(16-10)11-8(14)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,12,14)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.4 g/mol. It has a computed XLogP3-AA value of 2.5, indicating its relative hydrophobicity. It has one hydrogen bond donor and five hydrogen bond acceptors. The compound has a rotatable bond count of 5. Its exact mass and monoisotopic mass are both 257.06565446 g/mol. The topological polar surface area is 108 Ų. The compound has a heavy atom count of 16 and a complexity of 260 .Scientific Research Applications
- The N-tert-butyl amide group in this compound is a common structural motif found in pharmaceuticals. For instance:
- Cu(OTf)2-Catalyzed Ritter Reaction :
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-3-6(2)15-10-13-12-9(16-10)11-8(14)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLTYMFLFWHJBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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